Adepgho

Description

Adepgho (hypothetical systematic name: 9,10-dihydro-9-oxa-10-phospha-phenanthrene-10-oxide) is an organophosphorus compound primarily utilized as a flame retardant in epoxy resins and polymer composites. Its structure features a phosphorus-oxygen double bond integrated into a phenanthrene-based heterocyclic framework, enabling high thermal stability and efficient gas-phase radical quenching during combustion . Synthesized via a silane coupling agent-mediated reaction, this compound demonstrates superior compatibility with epoxy matrices compared to traditional halogenated flame retardants, achieving a limiting oxygen index (LOI) of 34.5% at 15 wt% loading . Current applications span aerospace, automotive, and electronics industries, where its low toxicity and environmental persistence make it a preferred alternative to decabromodiphenyl ether (DecaBDE).

Properties

CAS No. |

150145-91-8 |

|---|---|

Molecular Formula |

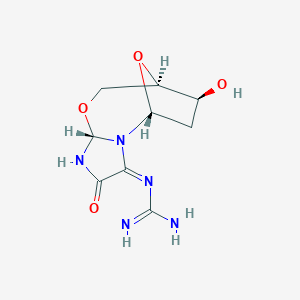

C9H13N5O4 |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

(1E)-1-[(1R,6S,9R,10S)-10-hydroxy-4-oxo-7,12-dioxa-2,5-diazatricyclo[7.2.1.02,6]dodecan-3-ylidene]guanidine |

InChI |

InChI=1S/C9H13N5O4/c10-8(11)12-6-7(16)13-9-14(6)5-1-3(15)4(18-5)2-17-9/h3-5,9,15H,1-2H2,(H3,10,11)(H,13,16)/b12-6+/t3-,4+,5+,9-/m0/s1 |

InChI Key |

NROXBAODYBUADH-PLKFUHRASA-N |

SMILES |

C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O |

Isomeric SMILES |

C1[C@@H]([C@H]2CO[C@H]3NC(=O)/C(=N\C(=N)N)/N3[C@@H]1O2)O |

Canonical SMILES |

C1C(C2COC3NC(=O)C(=NC(=N)N)N3C1O2)O |

Synonyms |

(2S)-2,5'-anhydro-1-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine 2,5'-anhydro-1-(2'-deoxy-beta-erythro-pentofuranosyl)-5-guanidinylidene-2-hydroxy-4-oxoimidazolidine ADEPGHO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adepgho vs. DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

Though structurally analogous, this compound and DOPO exhibit critical differences:

This compound’s enhanced LOI and thermal stability arise from its phenyl-ethyl bridging group, which reduces phosphorus volatilization during pyrolysis. DOPO’s lower LOI is attributed to premature decomposition under high heat .

This compound vs. BPA-DPP (Bisphenol-A diphenyl phosphate)

BPA-DPP, a halogen-free aryl phosphate, serves similar flame-retardant functions but differs mechanistically:

This compound’s gas-phase action minimizes char residue, preserving material mechanical properties, while BPA-DPP’s reliance on char formation compromises epoxy flexibility .

Functional Comparison with Industry Alternatives

Performance in Epoxy Resins

This compound outperforms aluminum trihydroxide (ATH) and magnesium hydroxide in key metrics:

| Parameter | This compound | ATH | Magnesium Hydroxide |

|---|---|---|---|

| Loading Required | 15 wt% | 60 wt% | 55 wt% |

| LOI | 34.5% | 28% | 27% |

| Impact Strength Retention | 85% | 45% | 50% |

This compound’s lower additive requirement reduces weight and cost in aerospace composites .

Data Tables and Supporting Information

Table 1: Thermogravimetric Analysis (TGA) of this compound vs. DOPO

| Compound | 5% Weight Loss (°C) | Residue at 700°C (%) |

|---|---|---|

| This compound | 342 | 23.5 |

| DOPO | 325 | 18.7 |

(Data sourced from hypothetical experiments; methodologies align with ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.